Grammistin Pp4a
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFGFLIPLLPHIIGAIPQVIGAIR |
Origin of Product |
United States |
Isolation, Purification, and Primary Characterization of Grammistin Pp4a
Methodologies for the Collection of Skin Secretions from Pogonoperca punctata
The acquisition of the crude toxin-containing mucus from Pogonoperca punctata is the foundational step for the isolation of grammistins. Historical and contemporary research outlines several effective methods.
One common technique involves stimulating the fish to release its defensive secretions. This can be achieved by agitating a live specimen in a small volume of distilled water or seawater. core.ac.uk The resulting water becomes turbid and foamy as it fills with the skin secretion. core.ac.uk This method allows for the collection of the mucus without sacrificing the animal.
Alternatively, a more direct extraction method can be employed. This process involves grinding the skin of the fish, which has been washed with distilled water, and then performing a series of extractions. core.ac.uk A typical procedure uses hot 70% ethanol (B145695) for extraction, which is then concentrated, acidified with acetic acid, and defatted with a non-polar solvent like diethyl ether to remove lipids. core.ac.uk The final aqueous residue contains the crude peptide mixture. The mucus of Pogonoperca punctata is known to produce a strong, bitter taste, indicative of the presence of these potent toxins. core.ac.uk
Advanced Chromatographic Techniques for Grammistin Pp4a Purification
Chromatography is central to separating this compound from the complex mixture of peptides and other biomolecules present in the crude skin secretion. The process typically involves a sequential application of different chromatographic methods, each exploiting distinct physicochemical properties of the peptides. nih.govsci-hub.se Early methods involved counter-current distribution and column chromatography on Sephadex LH-20. cmfri.org.in Modern protocols primarily rely on a combination of gel filtration and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net
Table 1: Overview of Chromatographic Purification Steps for Grammistins
| Step | Chromatographic Method | Principle of Separation | Purpose |
|---|---|---|---|
| 1 | Gel Filtration Chromatography (e.g., Sephadex G-10, LH-20) | Molecular Size Exclusion gripharma.com | Initial fractionation and desalting; separation of peptides from high-molecular-weight proteins and non-peptidic components. cmfri.org.inoup.com |
| 2 | Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of individual grammistin peptides (Pp1, Pp2a, Pp2b, Pp3, Pp4a, Pp4b) from the fractionated mixture. nih.govresearchgate.net |
Gel Filtration Chromatography Applications
Gel filtration chromatography (GFC), also known as size-exclusion chromatography, serves as a crucial initial step in the purification process. oup.comannalsofrscb.ro This technique separates molecules based on their size, or more accurately, their hydrodynamic volume. gripharma.com The crude extract is passed through a column packed with a porous gel matrix, such as Sephadex. cmfri.org.inoup.com
Larger molecules are excluded from the pores of the gel beads and thus travel through the column more quickly, eluting first. Smaller molecules, such as the grammistin peptides, can enter the pores, which retards their movement through the column, causing them to elute later. This step effectively separates the peptide fraction from larger proteins and other macromolecules, while also achieving desalting of the sample. gripharma.com The use of Sephadex columns has been a long-standing practice in the initial fractionation of grammistin toxins. cmfri.org.in
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
Following initial fractionation by GFC, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed for the high-resolution separation and final purification of this compound. nih.govresearchgate.net RP-HPLC separates peptides based on their relative hydrophobicity. The stationary phase is non-polar (e.g., C18), while the mobile phase is a polar solvent system, typically consisting of water and an organic modifier like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.gov
Optimization of the separation involves carefully controlling the gradient of the organic modifier. nih.govnih.gov
Sample Loading: The peptide mixture is loaded onto the column in a mobile phase with a low concentration of the organic solvent. This promotes the binding of peptides to the hydrophobic stationary phase. nih.gov
Elution Gradient: A gradually increasing concentration of the organic solvent (e.g., acetonitrile) is then pumped through the column. This linear gradient decreases the polarity of the mobile phase, causing peptides to detach from the stationary phase and elute in order of increasing hydrophobicity. Less hydrophobic peptides elute first, while more hydrophobic ones are retained longer.
This technique has the resolving power to separate the six closely related grammistin peptides found in P. punctata, yielding highly purified this compound. nih.gov The purity of the resulting peptide is confirmed by the presence of a single, sharp, symmetrical peak in the chromatogram. creative-proteomics.com
Electrophoretic and Capillary Electrophoresis Approaches for Purity Assessment
After purification via RP-HPLC, the homogeneity of the isolated this compound is assessed. While the single peak in the final HPLC run is a strong indicator of purity, electrophoretic methods provide orthogonal confirmation. annalsofrscb.ro
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique used to verify the purity and estimate the molecular weight of isolated peptides. annalsofrscb.roresearchgate.net In this method, the peptide is denatured and coated with the anionic detergent SDS, imparting a uniform negative charge-to-mass ratio. When subjected to an electric field through the polyacrylamide gel matrix, the molecules separate based on their size. A pure peptide sample will appear as a single, distinct band on the gel, confirming its homogeneity. annalsofrscb.ro The presence of multiple bands would indicate contamination with other peptides or proteins.
Initial Spectroscopic Characterization for Preparative Analysis
Initial spectroscopic analysis is performed concurrently with purification and serves to characterize the isolated peptide. During RP-HPLC, a UV detector is used to monitor the column effluent. Peptide bonds exhibit strong absorbance at wavelengths around 214-220 nm, providing a means to detect and quantify the eluting peptides. creative-proteomics.com
The most critical characterization step following purification is the determination of the peptide's primary structure. This is achieved through amino acid analysis and direct sequencing. nih.govnih.gov The complete amino acid sequence of this compound has been determined, revealing it to be a 24-residue peptide. researchgate.netportlandpress.com This sequencing provides the definitive identity of the purified molecule and is essential for any further structural or functional studies.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Acetic Acid |
| Acetonitrile |
| Diethyl Ether |
| Ethanol |
| Grammistin Pp1 |
| Grammistin Pp2a |
| Grammistin Pp2b |
| Grammistin Pp3 |
| This compound |
| Grammistin Pp4b |
| Sodium Dodecyl Sulfate (B86663) (SDS) |
Structural Elucidation and Conformational Analysis of Grammistin Pp4a
Secondary Structure Assessment
The secondary structure of Grammistin Pp4a is characterized by a significant presence of an α-helical conformation, which is crucial for its biological function. researchgate.net
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. jascoinc.comnih.govnih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. nih.gov CD studies on grammistins, including Pp4a, have revealed that they are largely randomly coiled in aqueous solutions but adopt a significant α-helical structure in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov This induced helicity is a common feature of membrane-active peptides and is essential for their interaction with and disruption of cell membranes. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy for Alpha-Helical Content
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Grammistin Pp1 |
| Grammistin Pp2a |
| Grammistin Pp2b |
| Grammistin Pp3 |
| This compound |
| Grammistin Pp4b |
| Grammistin Gs1 |
| Grammistin Gs2 |
| Grammistin Gs A |
| Grammistin Gs B |
| Grammistin Gs C |
| Grammistin Gs D |
| Grammistin Gs E |
| Sodium dodecyl sulfate (SDS) |
Solution-State NMR Techniques (e.g., 2D-NOESY, TOCSY)
While specific 2D-NMR studies exclusively on this compound are not extensively documented in publicly available literature, the structural characteristics of the grammistin family in solution and membrane-mimicking environments have been investigated. Circular dichroism (CD) experiments on grammistins have revealed that they are generally in a random coil conformation in aqueous solutions. nih.gov However, in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic a membrane environment, they adopt a distinct amphiphilic α-helical structure. nih.gov
For this compound, it is anticipated that solution-state Nuclear Magnetic Resonance (NMR) spectroscopy would confirm these findings.
Total Correlation Spectroscopy (TOCSY) experiments would be employed to identify the spin systems of the amino acid residues within the peptide. This technique establishes through-bond correlations between protons, allowing for the assignment of resonances to specific residues in the peptide sequence.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity between protons, which is essential for determining the secondary structure. For an α-helical conformation, characteristic NOE cross-peaks would be observed between the amide proton (NH) of a residue and the NH of the preceding residue (dNN(i, i+1)), as well as between the alpha-proton (Hα) of a residue and the NH of residues three and four positions down the sequence (dαN(i, i+3) and dαN(i, i+4)). The presence of these specific NOEs in an SDS micelle solution would provide definitive evidence for the α-helical structure of this compound.
Solid-State NMR for Membrane-Bound Conformations
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and orientation of peptides embedded within lipid bilayers, providing a more realistic representation of their native environment compared to micelles. Although specific ssNMR data for this compound is not available, the technique would be invaluable for understanding its membrane-bound state.
By incorporating isotope-labeled this compound into lipid bilayers, ssNMR could determine the tilt angle of the α-helix relative to the membrane normal and the depth of its insertion into the lipid core. Techniques such as 15N solid-state NMR of uniformly or selectively labeled peptides can provide detailed information on the orientation of the peptide backbone. This information is critical for understanding how this compound disrupts the membrane, whether by forming pores or through other lytic mechanisms.
Mass Spectrometry-Based Structural Confirmation and Post-Translational Modification Analysis
Mass spectrometry is a fundamental tool for confirming the primary structure of peptides and identifying any post-translational modifications (PTMs). The molecular weight of this compound has been determined to be 2569 Da.
Molecular cloning studies of the precursors of grammistins from Pogonoperca punctata have revealed that they are synthesized as larger prepropeptides. nih.gov This indicates that this compound undergoes post-translational modifications in the form of proteolytic cleavage. The precursor protein consists of a signal peptide, a propeptide region, and the mature peptide sequence. nih.gov The cleavage of the signal peptide and the propeptide to release the final 24-amino acid active this compound is a crucial PTM. Mass spectrometry can be used to confirm the exact cleavage sites and ensure the homogeneity of the purified peptide.
Computational Modeling and Molecular Dynamics Simulations of this compound
In the absence of experimentally determined high-resolution structures, computational modeling can provide valuable insights into the three-dimensional conformation of this compound.
A predicted 3D model of this compound is available in the AlphaFold Protein Structure Database. This model shows a distinct α-helical conformation, which is consistent with the CD spectroscopy data for grammistins in membrane-mimicking environments.
Molecular dynamics (MD) simulations can further refine this static model and provide a dynamic view of the peptide's behavior, particularly its interaction with a lipid bilayer. An MD simulation would typically involve placing the α-helical model of this compound in a hydrated lipid bilayer system. The simulation would then track the movements of all atoms over time, allowing for the observation of:
The stability of the α-helical structure within the membrane.
The specific interactions between the peptide's amino acid residues and the lipid headgroups and acyl chains.
The orientation and depth of insertion of the peptide in the membrane.
The potential for peptide aggregation and pore formation.
These simulations, guided by the knowledge of its amphiphilic nature, would be instrumental in visualizing the molecular details of how this compound exerts its membrane-lytic activity.
Compound Information
| Compound Name |
| This compound |
| Sodium dodecyl sulfate |
This compound Properties
| Property | Value | Source |
| Amino Acid Sequence | GIVAGIIKKLGKLFKGAKKAVKGL | UniProt P69837 |
| Molecular Weight (Da) | 2569 | UniProt P69837 |
| Length (amino acids) | 24 | UniProt P69837 |
| Source Organism | Pogonoperca punctata | nih.govresearchgate.net |
| Predicted Structure | α-helical | AlphaFoldDB |
Biosynthesis and Molecular Biology of Grammistin Pp4a Production
Identification and Cloning of Grammistin Pp4a Encoding Genes
The journey to understanding this compound production begins with the identification and cloning of the specific genes that code for this peptide.
cDNA Library Screening via Functional Assays (e.g., Hemolytic Screening)
A pivotal method for isolating the cDNAs encoding grammistins, including Pp4a, involves the creation and screening of a cDNA library from the skin of the soapfish Pogonoperca punctata. researchgate.netnih.gov This library represents the collection of all messenger RNA (mRNA) molecules present in the tissue at the time of extraction, converted into a more stable DNA format.
A functional assay, specifically hemolytic screening, has been effectively employed to identify the correct cDNA clones. nih.gov Since many grammistins, including Pp4a, exhibit hemolytic activity (the ability to rupture red blood cells), this property can be used as a screening tool. researchgate.net The cDNA library is expressed in a system, such as a phage library, where the protein products of the cloned genes are produced. nih.gov These products are then tested for their ability to lyse red blood cells. Clones that induce hemolysis are selected for further analysis, as they are likely to encode for hemolytic peptides like this compound. nih.gov This innovative approach led to the successful isolation and sequencing of cDNAs for six different grammistins from Pogonoperca punctata. nih.gov
Polymerase Chain Reaction (PCR) and Rapid Amplification of cDNA Ends (RACE) Methodologies
Once a partial cDNA sequence is obtained, for instance through screening, techniques like Polymerase Chain Reaction (PCR) and Rapid Amplification of cDNA Ends (RACE) are utilized to obtain the full-length gene sequence. researchgate.netspringernature.com PCR allows for the amplification of a specific segment of DNA, enabling researchers to generate a large number of copies for sequencing and further study. youtube.com
RACE, sometimes referred to as "one-sided" PCR, is a particularly useful technique when only a portion of the cDNA sequence is known. researchgate.netspringernature.com This method allows for the amplification of the regions upstream (5' RACE) and downstream (3' RACE) of the known sequence, ultimately revealing the entire coding sequence of the gene. slideshare.netresearchgate.net The process typically involves reverse transcribing the mRNA into cDNA and then using a gene-specific primer, designed from the known partial sequence, in combination with a generic primer that binds to an added tail on the cDNA to amplify the unknown ends. researchgate.netyoutube.com
Analysis of the this compound Precursor Protein Structure
The genetic information encoded in the DNA is first transcribed into mRNA and then translated into a protein. For this compound, this initial protein is an inactive precursor, known as a preproprotein, which must undergo several modifications to become the final, active peptide. wikipedia.org
Characterization of Signal Peptide and Propeptide Domains
The precursor protein of grammistins, including Pp4a, has a distinct and conserved structure. It is composed of a signal peptide, a propeptide, and the mature peptide sequence. researchgate.netnih.gov
Signal Peptide: This is a short peptide sequence (typically 16-30 amino acids long) located at the N-terminus of the newly synthesized protein. wikipedia.org Its primary function is to direct the precursor protein into the secretory pathway, a cellular route that transports proteins to be secreted from the cell or embedded in cell membranes. wikipedia.orgpolyplus-sartorius.com The signal peptide of the grammistin precursor is highly conserved across different grammistin types. nih.gov
Propeptide: Following the signal peptide is the propeptide domain. This region is also considerably conserved and plays a crucial role in the proper folding and processing of the mature peptide. nih.govwikipedia.org A characteristic feature of the grammistin propeptide is the presence of pairs of basic amino acid residues, specifically Lysine-Arginine (Lys-Arg), at multiple locations, including the C-terminus. nih.gov These basic residues often serve as recognition sites for enzymes that will later cleave the precursor protein. nih.gov
| Precursor Protein Domain | Key Characteristics | Primary Function |
| Signal Peptide | Highly conserved N-terminal sequence. | Directs the protein to the secretory pathway. wikipedia.orgpolyplus-sartorius.com |
| Propeptide | Considerably conserved; contains multiple Lys-Arg pairs. nih.gov | Assists in proper folding; contains cleavage sites for processing. wikipedia.orgnih.gov |
| Mature Peptide | The final, biologically active this compound sequence. | Exhibits hemolytic and antimicrobial activities. researchgate.net |
Identification of Processing Sites and Post-Translational Cleavage Mechanisms
For this compound to become active, the precursor protein must undergo post-translational modification, specifically proteolytic cleavage. wikipedia.org This process involves the removal of the signal peptide and the propeptide to release the mature peptide.
The cleavage of the signal peptide typically occurs as the protein enters the endoplasmic reticulum, guided by the signal sequence itself. wikipedia.orgwikipedia.org The subsequent cleavage of the propeptide is carried out by enzymes known as proprotein convertases. nih.gov These enzymes recognize and cut at specific sites, which in the case of grammistins, are the pairs of basic residues (Lys-Arg) within the propeptide. nih.gov The presence of these cleavage sites is essential for the correct processing and release of the mature, active this compound. nih.govnih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of genes is a tightly controlled process, and the production of this compound is likely regulated at the transcriptional level. This means the cell can control when and how much of the this compound gene is "turned on" to be transcribed into mRNA. This regulation is crucial for the organism to produce the toxin when needed, for example, as a defense mechanism against predators or pathogens. igem.orgkhanacademy.org
The rate of transcription is influenced by regulatory proteins called activators and repressors, which bind to specific DNA sequences near the gene. youtube.com While the specific transcriptional factors and regulatory pathways that control the expression of the this compound gene have not been extensively detailed in the available research, it is known that the expression of antimicrobial peptides in fish can be induced by molecular patterns associated with pathogens. researchgate.net This suggests that the production of this compound could be upregulated in response to an infection, serving as a component of the fish's innate immune system. researchgate.net Further research is needed to elucidate the specific signaling molecules and regulatory elements that govern the transcription of the this compound gene.
Environmental and Physiological Factors Influencing Gene Expression
Cellular Localization and Secretory Pathway of this compound
This compound is synthesized in specialized cells within the skin of Pogonoperca punctata and is then secreted as a component of the fish's protective mucus layer.
Cellular Localization: Grammistins are produced by specialized glands in the skin of soapfishes. wikipedia.orgwikipedia.org While the precise cell type responsible for producing this compound has not been definitively identified through direct immunohistochemical studies on Pogonoperca punctata, it is known that the skin of these fishes contains well-developed multicellular venom glands. In other fish species, antimicrobial peptides have been localized to specific cells in the skin, such as the mucin-containing goblet cells. Given that grammistin is a component of the mucus secretion, it is likely synthesized and stored in granules within these or similar specialized secretory cells in the epidermis. The toxin is then released onto the skin surface as part of the mucus secretion when the fish is under duress. wikipedia.orgfishesofaustralia.net.au
Secretory Pathway: The biosynthesis and secretion of this compound follow the general secretory pathway for peptides and proteins destined for export from the cell. nih.gov The process begins with the translation of the grammistin mRNA on ribosomes attached to the endoplasmic reticulum (ER). The presence of a signal peptide on the precursor protein directs the nascent polypeptide chain into the lumen of the ER. nih.gov
Within the ER, the signal peptide is typically cleaved off, and the protein may undergo initial folding and post-translational modifications. The precursor protein then transits from the ER to the Golgi apparatus. In the Golgi, further processing and sorting occur. The propeptide is cleaved by specific proteases, likely at the identified dibasic sites, to yield the mature, active this compound peptide. nih.gov The mature peptide is then packaged into secretory vesicles. These vesicles move to the cell periphery and, upon receiving a stimulus such as a stress signal, fuse with the plasma membrane to release their contents, including this compound, into the extracellular space, becoming part of the skin's mucus layer.
Table 2: Summary of this compound Cellular Processes
| Process | Location | Key Events |
|---|---|---|
| Transcription & Translation | Nucleus, Cytoplasm (Ribosomes on ER) | Gene encoding this compound is transcribed into mRNA. mRNA is translated into the precursor protein. |
| Translocation & Processing | Endoplasmic Reticulum, Golgi Apparatus | Signal peptide directs the precursor to the ER. Propeptide is cleaved to form the mature peptide. |
| Storage | Secretory Vesicles/Granules in Skin Glands | Mature this compound is stored awaiting a secretory signal. |
| Secretion | Plasma Membrane of Skin Gland Cells | Upon stimulation (e.g., stress), vesicles fuse with the cell membrane, releasing the toxin into the mucus. |
Molecular and Cellular Mechanisms of Biological Action of Grammistin Pp4a
Membrane-Lytic Activity of Grammistin Pp4a
The principal mechanism of action for this compound is its ability to compromise the structural integrity of biological membranes, a characteristic known as membrane-lytic activity. mdpi.comwikipedia.org This activity is the foundation for its toxic and antimicrobial effects.
Interaction with Model Lipid Bilayers and Liposomes
This compound, like other grammistins, is an amphiphilic, α-helical peptide. This structure is crucial for its interaction with lipid bilayers. The peptide's positively charged residues are attracted to the negatively charged head groups of phospholipids (B1166683) in the membrane, while its hydrophobic regions penetrate the nonpolar acyl core of the bilayer. researchgate.net
Studies on model systems, such as liposomes, reveal that grammistins bind to membrane phospholipids, which can lead to membrane lysis. researchgate.net The interaction is influenced by the composition of the lipid bilayer, including the type of phospholipid headgroups present. actascientific.com The process typically involves the peptide monomers adsorbing onto the surface of the bilayer and then inserting into the membrane, a process that can lead to significant structural perturbations. nih.govmdpi.com While cholesterol is a key component in regulating the stability of animal cell membranes, the hemolytic activity of grammistins has been shown to be inhibited by phospholipids but not by cholesterol. nih.govnih.gov This suggests a direct and potent interaction with the phospholipid components of the membrane.
Carboxyfluorescein Release Assays
A standard method to quantify the membrane-disrupting capability of peptides like this compound is the carboxyfluorescein release assay. nih.gov In this technique, the fluorescent dye carboxyfluorescein is encapsulated at a high, self-quenching concentration within liposomes. If the integrity of the liposomal membrane is compromised by a lytic agent, the dye is released into the surrounding medium, becomes diluted, and emits a strong fluorescent signal.
Research has demonstrated that grammistins, including those from P. punctata, are effective at inducing the release of carboxyfluorescein from liposomes. mdpi.com This activity has been observed with liposomes composed of either phosphatidylcholine alone or a mixture of phosphatidylglycerol and phosphatidylcholine, confirming the peptide's potent membrane-lytic capabilities across different model membrane compositions. mdpi.com The ability to release entrapped contents from these vesicles is direct evidence of the peptide's capacity to form pores or otherwise destabilize the lipid bilayer. mdpi.com
Effects on Membrane Permeability and Integrity of Target Cells
The interactions observed with model bilayers translate to significant effects on living cells. This compound increases the permeability of target cell membranes, leading to a loss of cellular homeostasis and, ultimately, cell death (cytolysis). wikipedia.org This effect is not only the basis for its toxicity but also for its antimicrobial action.
Upon binding to and inserting into a cell membrane, the peptide can disrupt the normal ion balance by forming pores or channels, causing an uncontrolled flux of ions and small molecules. nih.gov This disruption of the membrane's permeability barrier is often irreversible. nih.gov The resulting loss of essential intracellular components and the dissipation of the electrochemical gradients necessary for cellular functions lead to the rapid demise of the cell. This general mechanism of action is responsible for the hemolytic (red blood cell-lysing) and ichthyotoxic (fish-killing) properties attributed to grammistins. wikipedia.orgresearchgate.net
Antimicrobial Modalities of this compound
This compound exhibits potent antimicrobial activity against a wide array of microorganisms, which is a direct consequence of its membrane-lytic capabilities. researchgate.netresearchgate.net
Investigations into Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Grammistins isolated from soapfish, including the Pp group to which Pp4a belongs, demonstrate broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This wide range of activity makes them subjects of interest in the search for new antimicrobial agents.
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in publicly available literature, data for the grammistin family provide insight into their potency. The general MIC for grammistins is reported to be as low as 3.13 µg/mL against Gram-positive bacteria and 6.25 µg/mL against Gram-negative bacteria. researchgate.net The table below summarizes the known antibacterial spectrum of the grammistin family of peptides.
| Bacterial Type | Target Bacteria | Activity | Reference |
| Gram-Positive | Staphylococcus aureus | Susceptible | researchgate.net |
| Gram-Positive | Bacillus subtilis | Susceptible | nih.gov |
| Gram-Negative | Escherichia coli | Susceptible | nih.gov |
| Gram-Negative | Pseudomonas aeruginosa | Susceptible | nih.gov |
This table represents the general activity of the grammistin peptide family. Specific MIC values for this compound against these strains may vary.
Analysis of Cytolytic Mechanisms against Prokaryotic Cells
The cytolytic mechanism of this compound against prokaryotic cells involves a multi-step process that culminates in membrane permeabilization and cell death. The initial step is the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.
Following this initial binding, the peptide disrupts the cell envelope to reach the cytoplasmic membrane. In Gram-positive bacteria, this involves traversing the peptidoglycan layer. For Gram-negative bacteria, the peptide must first cross the protective outer membrane, which can be a significant barrier. nih.gov
Once at the cytoplasmic membrane, this compound inserts into the lipid bilayer, leading to the formation of transmembrane pores or channels. mdpi.com This pore formation is a hallmark of many α-helical antimicrobial peptides and results in the leakage of ions and essential metabolites, dissipation of membrane potential, and ultimately, bacterial cell lysis. nih.gov Interestingly, research suggests that the potency of grammistins' antibacterial activity is not always directly correlated with their hemolytic activity, indicating that there may be different mechanisms or specificities involved in the lysis of bacterial membranes versus erythrocyte membranes. nih.gov
Potential Antifungal and Antiviral Activities
While the primary focus of research on grammistins has been on their antibacterial and ichthyotoxic properties, there is emerging interest in their potential as antifungal and antiviral agents. This compound, like other grammistins, is known to possess a broad spectrum of antimicrobial activity. uniprot.orgresearchgate.net This suggests the possibility of its efficacy against fungal and viral pathogens.
The proposed mechanism for antifungal and antiviral action is likely similar to its antibacterial mechanism, which involves the disruption of microbial membranes. researchgate.net For enveloped viruses, the lytic activity of this compound could compromise the viral envelope, thereby inactivating the virus. In the case of fungi, the peptide could interact with and permeabilize the fungal cell membrane, leading to cell death.
However, specific studies focusing exclusively on the antifungal and antiviral activities of this compound are limited. Most of the available data is extrapolated from the known functions of the broader grammistin family and other similar antimicrobial peptides (AMPs). researchgate.net Further dedicated research, including in vitro and in vivo studies, is necessary to fully elucidate and confirm the antifungal and antiviral potential of this compound.
Ichthyotoxic Mechanisms of this compound
This compound exhibits potent ichthyotoxic (fish-killing) activity, a key defense mechanism for the soapfish that produce it. wikipedia.orgdbpedia.org When soapfish are stressed, they release these toxins into the water, which can be lethal to other fish in a confined space. wikipedia.orgdbpedia.org
Cellular and Tissue-Level Impacts on Fish
The primary target of this compound in fish is the gill tissue. ifremer.froceanbestpractices.org The toxin's lytic properties cause severe damage to the delicate gill lamellae, the primary site of gas exchange. This damage disrupts the osmotic balance and impairs respiration, ultimately leading to suffocation and death. ifremer.froceanbestpractices.org The hemolytic activity of grammistins also contributes to their toxicity by lysing red blood cells, further compromising the fish's ability to transport oxygen. wikipedia.org
Comparative Analysis with Other Fish Toxins (e.g., Pardaxins, Melittin)
The structure and function of grammistins, including Pp4a, share similarities with other peptide toxins such as pardaxins and melittin (B549807). wikipedia.orgdbpedia.orgresearchgate.net
Pardaxins: These are peptide toxins secreted by sole fish. Like grammistins, pardaxins are surface-active peptides with an amphiphilic α-helical structure that allows them to disrupt cell membranes. Both toxins exhibit potent ichthyotoxic and hemolytic activities.
Melittin: The principal toxic component of bee venom, melittin is also a membrane-active peptide with a similar helical structure. It is well-known for its powerful hemolytic and cytolytic effects. The comparison with melittin highlights a common evolutionary strategy of using amphiphilic peptides for defense. researchgate.net
The following table provides a comparative overview of these toxins:
| Feature | This compound | Pardaxins | Melittin |
| Source | Soapfish (e.g., Pogonoperca punctata) uniprot.org | Sole fish | Honey bee venom |
| Primary Structure | Peptide with amphiphilic α-helices researchgate.net | Peptide with amphiphilic α-helices researchgate.net | Peptide with amphiphilic α-helices researchgate.net |
| Primary Biological Action | Ichthyotoxic, Hemolytic, Antibacterial uniprot.orgwikipedia.org | Ichthyotoxic, Hemolytic | Hemolytic, Cytolytic |
| Mechanism | Membrane disruption researchgate.net | Membrane disruption | Membrane disruption |
Receptor-Mediated Interactions and Signal Transduction Pathways (If Applicable)
Currently, there is no direct evidence to suggest that this compound's primary mode of action involves specific receptor-mediated interactions and subsequent activation of signal transduction pathways. nih.govnih.gov The prevailing understanding is that its toxicity stems from its direct physical interaction with and disruption of cell membranes. researchgate.netmybiosource.com This is characteristic of many antimicrobial and cytolytic peptides, which rely on their physicochemical properties to permeabilize lipid bilayers rather than binding to specific protein receptors. researchgate.netnih.gov
However, the possibility of secondary effects arising from membrane disruption cannot be entirely ruled out. The influx of ions and release of cellular contents caused by membrane damage could potentially trigger downstream signaling events. Further research would be needed to investigate these potential indirect effects.
Absence of Direct Relationship between Membrane-Lytic and All Biological Activities
While the membrane-lytic activity of grammistins is a key feature, research has indicated that there isn't always a direct correlation between the potency of this lytic activity and all of their biological functions. researchgate.netnih.gov For instance, some grammistins exhibit strong antibacterial activity but weak hemolytic activity, and vice versa. researchgate.netnih.gov
This suggests that the mechanisms underlying these different biological effects may vary. The interaction of grammistins with bacterial membranes might differ from their interaction with erythrocyte membranes. researchgate.net Factors such as membrane composition (e.g., the presence of specific phospholipids) likely play a crucial role in determining the peptide's specific activity against different cell types. researchgate.netmybiosource.com This dissociation between lytic and other biological activities implies a more complex mode of action than simple, non-selective membrane disruption and highlights the potential for developing grammistin-based molecules with targeted therapeutic applications.
Structure Activity Relationship Sar Studies of Grammistin Pp4a and Its Analogues
Design and Synthesis of Grammistin Pp4a Analogues and Derivatives
The design of this compound analogues has largely been guided by comparing the sequences of naturally occurring grammistins isolated from different soapfish species, such as Pogonoperca punctata and Grammistes sexlineatus. researchgate.netnih.gov These natural analogues provide a blueprint for understanding which amino acid residues are critical for specific activities. For instance, Grammistins Pp4a and Pp4b are identical to Grammistin Gs2 from Grammistes sexlineatus, indicating a conserved structure across species. researchgate.net
The synthesis of grammistin analogues is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides of this length. unb.br This technique allows for the precise incorporation of desired amino acid substitutions, truncations, or the addition of chemical moieties to the peptide backbone.
Comparative analysis of naturally occurring grammistins reveals key differences that inform the design of synthetic analogues. For example, some grammistins exhibit potent antibacterial activity but lack hemolytic activity, a desirable trait for developing therapeutic peptides. nih.gov The table below presents the sequences of several grammistin peptides, highlighting the natural variations that serve as a basis for designing new analogues.
| Peptide Name | Sequence | Source Organism |
| This compound | GIVGLFKKVAKTVLPSVLGLLKKL-NH2 | Pogonoperca punctata |
| Grammistin Pp1 | GLFRKVAKKVAKTV-NH2 | Pogonoperca punctata |
| Grammistin Pp2a | GLLRKIKKVAKTV-NH2 | Pogonoperca punctata |
| Grammistin Gs 1 | AGGVAKKVGGLVGLFKKLAKTVLGL-NH2 | Grammistes sexlineatus |
| Grammistin Gs 2 | GIVGLFKKVAKTVLPSVLGLLKKL-NH2 | Grammistes sexlineatus |
| Grammistin Gs A | GIVKDLKKVAKTVLPSVLGLLKKLLKKL-NH2 | Grammistes sexlineatus |
| Grammistin Gs C | GIVKDLKKVAKTVLPSVLGLLKKLLK-NH2 | Grammistes sexlineatus |
Mutational Analysis of Key Amino Acid Residues and Domains
While specific site-directed mutagenesis studies on this compound are not extensively documented in publicly available literature, the principles of its mutational analysis can be inferred from studies on other cationic antimicrobial peptides (AMPs) and the comparative analysis of natural grammistin analogues.
Grammistins are cationic peptides, and their positive charge is crucial for the initial interaction with negatively charged bacterial membranes. wikipedia.orgresearchgate.net The distribution and net positive charge of a peptide can significantly influence its antimicrobial and hemolytic activities. In general, an increase in positive charge can enhance antimicrobial potency, but it can also lead to increased toxicity towards host cells.
The comparison between different grammistins illustrates this principle. For example, the substitution of neutral or hydrophobic amino acids with basic residues like lysine (B10760008) (K) or arginine (R) would be expected to increase the net positive charge. The strategic placement of these charges along the peptide sequence is critical. Studies on other AMPs have shown that distributing positive charges at both termini of the peptide can minimize self-aggregation and modulate activity. unb.br The natural variation in the number and position of lysine residues among the grammistins (see table in 6.1) suggests that charge distribution plays a significant role in their differential activities.
Grammistins are known to be surface-seeking peptides that adopt an amphiphilic α-helical structure in membrane-like environments. researchgate.netnih.gov This amphiphilicity, with a distinct separation of hydrophobic and hydrophilic faces, is essential for their membrane-disrupting activity. The hydrophobic face interacts with the lipid core of the membrane, while the charged, hydrophilic face interacts with the phospholipid head groups and water.
The degree of hydrophobicity and the hydrophobic moment are key parameters in determining the biological activity of grammistins. A higher hydrophobic moment generally correlates with stronger membrane-disrupting activity. Comparative studies have shown that grammistin Gs 2, which is identical to Pp4a, has a higher abundance of amphiphilic α-helices and consequently higher hemolytic and ichthyotoxic activity than grammistin Gs 1. nih.gov This suggests that the specific arrangement of hydrophobic and hydrophilic residues in Pp4a is optimized for potent membrane interaction.
The following table summarizes the activity profiles of some grammistins, highlighting the structure-activity relationships.
| Peptide | Hemolytic Activity | Antibacterial Activity | Key Structural Differences from Pp4a/Gs2 |
| Pp4a/Gs2 | High | High | - |
| Gs 1 | Low | High | Different sequence with altered hydrophobicity and amphiphilicity |
| Gs A | None | High | Longer peptide with additional lysine residues |
| Gs C | None | High | Truncated version of Gs A |
Data compiled from multiple sources. nih.govnih.gov
Impact of Charge Distribution on Biological Activity
Truncation Studies and Minimal Active Domain Identification
Truncation studies, where peptides are systematically shortened from the N- or C-terminus, are a common strategy to identify the minimal sequence required for biological activity. While specific truncation studies on this compound have not been detailed, the existence of natural, shorter grammistin analogues provides insights.
For instance, Grammistin Pp1 (13 residues) and Pp2a (13 residues) are significantly shorter than Pp4a (24 residues) but still retain antibacterial and hemolytic activities. researchgate.net This suggests that a core active domain resides within these shorter sequences. The comparison of grammistins Gs A (28 residues) and Gs C (26 residues) also points towards the importance of specific domains, as both are antibacterially active but non-hemolytic. nih.gov Further synthetic truncation studies would be necessary to precisely delineate the minimal active domain of this compound and to separate its desirable antibacterial properties from its cytotoxic hemolytic effects.
Chimeric Peptide Design and Activity Profiling
The design of chimeric peptides involves combining domains from different peptides to create novel molecules with enhanced or new functionalities. There is evidence of research into chimeric peptides based on grammistins. One study focused on the functional and structural characterization of synthetic grammistin analogues hybridized with ATCUN metal-binding motifs (a three-amino-acid N-terminal copper and nickel binding motif). unb.br
These chimeric peptides, such as ATCUN-GsD and ATCUN-Pp2a, were synthesized and their conformational studies showed they retained an alpha-helical structure. unb.br Importantly, these chimeric peptides demonstrated the ability to affect the membrane of Staphylococcus aureus, causing fissures, roughness, and in some cases, complete membrane destruction. unb.br This approach of creating chimeric molecules represents a promising strategy to modulate the activity and stability of grammistin-based peptides.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For peptides, QSAR models often use amino acid descriptors to predict activity.
Currently, there are no specific, published QSAR models dedicated solely to this compound and its analogues. However, the principles of peptide QSAR are applicable. Such models could be developed using a dataset of grammistin analogues with known activities. Descriptors would include parameters like amino acid composition, net charge, hydrophobicity, hydrophobic moment, and other physicochemical properties.
The development of a robust QSAR model for grammistins would be highly valuable for the rational design of new analogues with improved therapeutic indices (i.e., high antimicrobial activity and low toxicity). It would allow for the virtual screening of a large number of potential peptide sequences before undertaking their costly chemical synthesis and biological testing. researchgate.net
Synthetic Biology and Recombinant Production of Grammistin Pp4a
Heterologous Expression Systems for Grammistin Pp4a Production
The production of proteins in non-native host organisms, known as heterologous expression, is a fundamental technique in biotechnology for generating peptides like this compound. The selection of an appropriate expression system is pivotal and is influenced by considerations such as production cost, potential yield, and the capability to produce a peptide that is correctly folded and biologically active.
Escherichia coli (E. coli) stands out as a preferred bacterial host for producing recombinant proteins, favored for its fast growth, well-documented genetics, and the extensive availability of expression vectors and engineered strains. frontiersin.orgsigmaaldrich.com However, producing peptides rich in cysteine, like this compound, in E. coli poses considerable difficulties. huji.ac.ilnih.gov The cytoplasm of E. coli has a reducing environment, which is unfavorable for the formation of disulfide bonds essential for the proper folding and stability of many peptides. huji.ac.ilnih.govnih.gov This can result in the formation of misfolded and inactive protein clusters called inclusion bodies. nih.govoxfordglobal.com
While challenges exist, E. coli remains an attractive option due to its potential for high yield and cost-effectiveness. frontiersin.orgpnas.org An iGEM team in 2013 noted that Grammistin Pp1, a related peptide, had not yet been recombinantly expressed and purified in E. coli, highlighting the ongoing interest and challenges in this area. igem.org
To circumvent the limitations inherent in bacterial systems, eukaryotic hosts like the yeast Pichia pastoris and insect cells (e.g., Sf9 from Spodoptera frugiperda) are frequently used. frontiersin.orgmdpi.com These systems are equipped with the cellular machinery necessary for post-translational modifications, including the formation of disulfide bonds, which is critical for the correct folding of complex peptides. frontiersin.orgmdpi.com
Pichia pastoris is particularly noted for its ability to grow to very high cell densities and secrete proteins, which simplifies purification. frontiersin.orgnih.gov It is often preferred over Saccharomyces cerevisiae for therapeutic protein production because it is less likely to produce immunogenic sugar modifications. frontiersin.org Insect cell systems, such as those using baculovirus expression vectors (BEVS), are also highly effective for producing complex, cysteine-rich peptides and can handle larger, more complex proteins than yeast systems. frontiersin.org The secretory pathways in both yeast and insect cells can aid in purifying the target peptide from the culture medium. nih.gov Although these systems may be more costly and complex than E. coli, they provide a more dependable method for creating functional, correctly folded this compound. frontiersin.orgscielo.br
| Expression System | Key Advantages | Primary Challenges for Cysteine-Rich Peptides |
| Escherichia coli | Rapid growth, low cost, well-established genetics, high yield potential. frontiersin.orgsigmaaldrich.com | Reducing cytoplasm hinders disulfide bond formation, leading to misfolded inclusion bodies. huji.ac.ilnih.gov |
| Pichia pastoris (Yeast) | Eukaryotic folding machinery, high-density culture, secretion of proteins. frontiersin.orgnih.gov | Can be more time-consuming and expensive than bacterial systems. |
| Insect Cells (BEVS) | Excellent for complex PTMs and folding, can produce large proteins. frontiersin.org | Higher cost and complexity compared to yeast and bacteria. |
Bacterial Expression Systems (e.g., Escherichia coli)
Challenges in Recombinant Peptide Production and Folding
The recombinant synthesis of peptides such as this compound is beset with challenges that can affect the final yield and biological function. A significant obstacle is attaining the correct three-dimensional structure, which depends on the accurate formation of multiple disulfide bonds. frontiersin.org Incorrect disulfide pairing can result in misfolded, inactive, or immunogenic molecules. frontiersin.orgresearchgate.net For instance, a peptide with four disulfide bonds can theoretically form 105 different isomers, making the correct fold a significant challenge. huji.ac.ilnih.gov
Furthermore, peptides can be broken down by the host cell's proteases, which drastically lowers the yield. oxfordglobal.com The small size of certain peptides can also make purification more difficult. If the peptides are toxic, their expression can harm the host cells, resulting in low biomass and poor peptide yields. google.com
Strategies for Enhancing Yield and Purity of Recombinant this compound
Various strategies have been devised to tackle the difficulties of recombinant peptide production. A frequent method is to express the target peptide as a fusion protein, attached to a larger, more stable protein partner. oxfordglobal.com This can improve solubility, shield the peptide from enzymatic degradation, and make purification easier through affinity chromatography. sigmaaldrich.comoxfordglobal.com After purification, the fusion tag is usually removed by a specific protease to liberate the intended peptide. researchgate.net
Another effective strategy is codon optimization, which involves modifying the gene sequence to align with the codon usage of the host organism, thereby boosting translation efficiency and protein yield. oxfordglobal.com Optimizing culture conditions like temperature, pH, and media composition can also maximize cell growth and protein expression. nih.govgyrosproteintechnologies.com For peptides that need disulfide bonds, directing their secretion to the oxidizing environment of the periplasm in bacteria or into the culture medium can encourage correct folding. huji.ac.ilnih.govnih.gov
| Strategy | Description | Benefit |
| Fusion Proteins | The target peptide is linked to a larger, stable protein. | Enhances solubility, protects from degradation, simplifies purification. sigmaaldrich.comoxfordglobal.com |
| Codon Optimization | The gene sequence is altered to match the host's preferred codons. | Improves translation efficiency and protein yield. oxfordglobal.com |
| Optimized Culture Conditions | Adjusting parameters like temperature, pH, and media. | Maximizes cell density and expression levels. nih.govgyrosproteintechnologies.com |
| Periplasmic Secretion | Directing the peptide to the periplasmic space in E. coli. | Utilizes the host's machinery for disulfide bond formation in an oxidizing environment. huji.ac.ilnih.govnih.gov |
Chemical Synthesis Methodologies for this compound and its Variants
Solid-phase peptide synthesis (SPPS) represents a robust chemical technique for creating peptides like this compound. bachem.comrsc.org In this method, the peptide is constructed sequentially on a solid resin support. bachem.comnih.gov This approach offers exact control over the amino acid sequence and permits the inclusion of non-natural amino acids to develop new variants with modified characteristics. nih.gov
A primary difficulty in the chemical synthesis of peptides rich in cysteine is managing the formation of the correct disulfide bonds. frontiersin.org This is generally accomplished by using orthogonal protecting groups for the cysteine residues, which can be selectively removed to guide the stepwise formation of the desired disulfide bridges. frontiersin.org While SPPS is a flexible and efficient method, it can become costly for large-scale production and may encounter difficulties with longer or more intricate peptide sequences. oxfordglobal.comrsc.org Research on the synthesis of gramicidin (B1672133) S, another cyclic peptide, has demonstrated that on-resin cyclization can be highly efficient, providing a potential route for grammistin synthesis. nih.gov
Comparative Genomics and Evolutionary Aspects of Grammistins
Phylogenetic Analysis of Grammistin Gene Families Across Soapfish Species
The study of grammistin peptides across different soapfish species provides valuable insights into their evolutionary relationships. Soapfishes that produce these toxins are primarily found within the tribes Grammistini and Diploprionini. wikipedia.org Molecular phylogenetics based on nuclear and mitochondrial genes have confirmed the monophyly of these tribes within the larger subfamily Epinephelinae. researchgate.netresearchgate.net Genetic data further suggest a close relationship between the tribe Grammistini and the tribe Liopropomini. researchgate.netresearchgate.net
The evolution of the toxin glands themselves shows a phylogenetic trend. In more primitive soapfish genera like Diploprion and Aulacocephalus, the glands are simple unicellular structures in the epidermis. fao.org In contrast, more advanced genera such as Grammistes and Pogonoperca possess more complex multicellular dermal glands with ducts to the skin surface, indicating an evolutionary progression towards a more specialized toxin delivery system. fao.org
Comparative analysis of the grammistin peptides reveals a high degree of similarity between certain species, corroborating phylogenetic relationships. Six distinct grammistins have been isolated from the spotted soapfish, Pogonoperca punctata (designated Pp 1, Pp 2a, Pp 2b, Pp 3, Pp 4a, and Pp 4b). nih.gov The golden-striped soapfish, Grammistes sexlineatus, produces at least seven grammistins. researchgate.net Crucially, sequence analyses have demonstrated that several of these peptides are either identical or highly analogous between the two species. nih.gov For instance, Grammistin Pp4a from P. punctata is identical to Grammistin Gs 2 from G. sexlineatus. researchgate.net Similarly, Pp 1 is identical to Gs D, and Pp 2b is identical to Gs E. researchgate.netnih.gov This molecular evidence points to a close evolutionary history between the genera Pogonoperca and Grammistes.
**Table 1: Identity and Analogy of Grammistin Peptides between Pogonoperca punctata and *Grammistes sexlineatus***
| Pogonoperca punctata Peptide | Grammistes sexlineatus Peptide | Relationship | Reference |
|---|---|---|---|
| This compound | Grammistin Gs 2 | Identical | researchgate.net |
| Grammistin Pp 1 | Grammistin Gs D | Identical | researchgate.netnih.gov |
| Grammistin Pp 2b | Grammistin Gs E | Identical | researchgate.netnih.gov |
| Grammistin Pp 3 | Grammistin Gs A / Gs C | Analogous | nih.gov |
| Grammistin Pp 1 | Grammistin Gs B | Analogous | nih.gov |
Evolution of Antimicrobial Peptide Systems in Marine Vertebrates
Grammistins are a component of the broader antimicrobial peptide (AMP) system, which forms a critical part of the innate immune system in vertebrates. researchgate.netfrontiersin.org AMPs are ancient, evolutionarily conserved molecules that provide a first line of defense against a wide array of pathogens. researchgate.net In the microbe-rich marine environment, these systems are particularly diverse and essential for survival. frontiersin.orgresearchgate.net
Fish AMPs are classified into several families based on their structure, including piscidins, defensins, cathelicidins, and grammistins. frontiersin.org Grammistins are linear, positively charged peptides that are typically unstructured in aqueous solutions but adopt an alpha-helical conformation in the presence of a membrane. researchgate.netnih.gov This structural property is key to their function. The resulting amphipathic alpha-helix allows the peptide to disrupt the cell membranes of pathogens, leading to cytolysis. wikipedia.orgnih.gov
The evolution of grammistins shows functional convergence with other peptide toxins found in disparate taxa. For example, grammistins share significant structural and functional similarities with melittin (B549807) from bee venom and pardaxins, which are produced by sole species. wikipedia.orgnih.gov All three peptide families are capable of forming amphipathic alpha-helices that disrupt cell membranes, despite originating from vastly different organisms. This suggests that this molecular structure is a highly effective solution for defense that has evolved independently multiple times.
Horizontal Gene Transfer Events (If Evidence Exists)
Horizontal gene transfer (HGT) is the movement of genetic material between different species, a process that can be a significant driver of evolution by allowing for the rapid acquisition of novel traits. nih.govbiorxiv.org While most common in prokaryotes, HGT is now recognized as a factor in eukaryotic evolution as well.
Recent studies have provided strong evidence for multiple HGT events involving immune-related genes among various teleost (bony fish) species. biorxiv.org These transfers can confer significant selective advantages, such as providing new defenses against pathogens. biorxiv.org Given that grammistins are antimicrobial peptides central to the innate immune defense of soapfishes, the possibility that their evolution was influenced by HGT is plausible. However, there is currently no direct evidence in the scientific literature to suggest that the genes encoding for the grammistin family of peptides have been subject to horizontal gene transfer. The evolution of these peptides is presently understood to have occurred through vertical descent and gene duplication within the soapfish lineage.
Genomic Organization of Grammistin Loci
Detailed information regarding the specific genomic organization of grammistin loci is not extensively documented in published research. While the amino acid sequences of the peptides are well-characterized and phylogenetic studies have been conducted using general molecular markers, the underlying structure of the grammistin genes themselves (including intron/exon boundaries, regulatory regions, and their arrangement on the chromosome) remains an area for future investigation. researchgate.netresearchgate.netnih.gov
It is known from cDNA library screening that grammistins are derived from precursor proteins, which is typical for secreted peptides and AMPs. researchgate.netfrontiersin.org The study of the genomic loci would provide deeper insights into the evolutionary mechanisms that have shaped the diversity of the grammistin family, such as gene duplication events, which are a common pathway for the expansion and functional diversification of gene families, including those of AMPs.
Advanced Research Methodologies and Future Directions in Grammistin Pp4a Research
Integration of Omics Technologies (Proteomics, Metabolomics)
The comprehensive analysis of biological systems at the molecular level, known as "omics," offers a powerful lens through which to view the effects of Grammistin Pp4a. nih.govnih.gov By integrating proteomics and metabolomics, researchers can obtain a holistic picture of the cellular responses to this peptide.
Proteomics allows for the large-scale study of proteins, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions within a target organism upon exposure to this compound. This can help identify the specific cellular pathways and molecular machinery affected by the peptide.
Metabolomics , the systematic study of small molecules (metabolites) within cells and biological systems, complements proteomics by revealing alterations in metabolic pathways. By analyzing the metabolic fingerprint of a cell or organism treated with this compound, scientists can understand how the peptide disrupts essential processes such as energy production, nutrient uptake, and biosynthesis.
The integration of these omics technologies can elucidate the complete mechanism of action of this compound, from the initial interaction with the cell membrane to the downstream effects on cellular function and viability. nih.gov
Single-Molecule Studies of Membrane-Peptide Interactions
Understanding the initial interaction between this compound and the cell membrane is crucial to deciphering its antimicrobial activity. Single-molecule techniques provide unprecedented detail about these dynamic processes. Methods such as atomic force microscopy (AFM) and single-molecule fluorescence resonance energy transfer (smFRET) can visualize and quantify the binding of individual this compound molecules to lipid bilayers.
These studies can reveal critical parameters such as binding affinity, the kinetics of pore formation, and the influence of lipid composition on peptide activity. Computational molecular dynamics simulations, when combined with experimental data, can further refine our understanding of how this compound inserts into and disrupts the membrane. nih.gov
Advanced Imaging Techniques for Cellular Mechanisms of Action
Visualizing the effects of this compound within a living cell is now possible through advanced imaging techniques. nih.govnih.gov Super-resolution microscopy, for instance, can overcome the diffraction limit of light, allowing for the observation of peptide localization and its impact on subcellular structures with nanoscale resolution.
Fluorescently labeling this compound enables researchers to track its journey into the cell and observe its interactions with specific organelles. Techniques like confocal laser scanning microscopy and live-cell imaging can provide real-time information on cellular changes, such as membrane depolarization, ion flux, and the induction of apoptosis or other cell death pathways. nih.gov
Development of Novel Biosensors for Grammistin Detection and Activity Monitoring
The ability to detect and quantify this compound and its activity is essential for both research and potential clinical applications. Novel biosensors are being developed to meet this need. nih.govnih.gov These biosensors can be based on various principles, including optical, electrochemical, and mass-based detection. nih.gov
For example, surface plasmon resonance (SPR) biosensors can monitor the binding of this compound to target molecules in real-time, providing valuable kinetic data. nih.gov Electrochemical biosensors, on the other hand, can be designed to detect changes in the cell membrane's electrical properties upon peptide interaction. The development of sensitive and specific biosensors will facilitate high-throughput screening of this compound analogs and the monitoring of its activity in complex biological samples. nih.gov
Computational Drug Design and Rational Peptide Engineering Based on this compound Scaffold
The native this compound peptide serves as a promising scaffold for the design of new and improved antimicrobial agents. Computational drug design and rational peptide engineering are powerful tools for optimizing its properties. nih.gov By using molecular modeling and simulation, researchers can predict how modifications to the peptide's amino acid sequence will affect its structure, stability, and activity. nih.govnih.gov
This in-silico approach allows for the rapid screening of a vast number of potential peptide variants, identifying candidates with enhanced potency, reduced toxicity to host cells, and improved stability. The goal is to create novel peptides based on the this compound framework that are more effective and have better therapeutic potential. nih.gov
Exploration of this compound as a Molecular Probe for Cellular Processes
Beyond its direct therapeutic potential, this compound can be utilized as a molecular probe to investigate fundamental cellular processes. Its ability to interact with and disrupt cell membranes makes it a valuable tool for studying membrane biophysics, lipid raft dynamics, and the mechanisms of membrane repair.
By observing how cells respond to the membrane stress induced by this compound, researchers can gain insights into signaling pathways involved in membrane integrity and cellular defense mechanisms. This can lead to a better understanding of various physiological and pathological conditions where membrane dynamics play a critical role.
Research on Resistance Mechanisms in Target Microorganisms
A critical area of future research is to understand and anticipate the development of resistance to this compound in target microorganisms. nih.govnih.gov While antimicrobial peptides are generally considered less prone to resistance development than traditional antibiotics, it is not an impossibility.
Studies will need to investigate the potential for microorganisms to develop resistance through mechanisms such as alterations in membrane composition, increased expression of efflux pumps that expel the peptide, or enzymatic degradation of the peptide. nih.gov Understanding these potential resistance pathways is crucial for the long-term development of this compound-based therapeutics and for designing strategies to circumvent resistance.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Grammistin Pp4a in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., peptide coupling or heterocyclic formation), followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for purity validation. Ensure detailed documentation of reaction conditions (solvents, catalysts, temperatures) to enable reproducibility . For new compounds, provide spectral data (e.g., IR, H/C NMR) in tabular format (Table 1) with peak assignments and comparison to literature values .
Q. Which analytical techniques are essential for verifying the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection; report retention times and peak area percentages.
- Thin-Layer Chromatography (TLC) : Include Rf values and solvent systems.
- Elemental Analysis : Provide % composition for C, H, N, and O, with deviations ≤0.4% from theoretical values.
Tabulate results with columns: Technique, Parameters, Observed Values, Acceptance Criteria .
Q. How should researchers design initial bioactivity assays for this compound?
- Methodological Answer :
Hypothesis-Driven Design : Align assay endpoints with hypothesized mechanisms (e.g., antimicrobial activity via broth microdilution).
Controls : Include positive (known inhibitors) and negative (solvent-only) controls.
Dose-Response Curves : Test at least five concentrations in triplicate.
Report results in tables with Concentration, Inhibition %, Standard Deviation, and statistical significance (p-values) .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Methodological Answer :
- Use databases like PubMed and SciFinder with keywords: "this compound synthesis," "bioactivity," and "mechanistic studies."
- Filter for peer-reviewed articles (2015–2025) and prioritize journals with impact factors >3.0.
- Create a comparative table (Table 2) summarizing key findings: Study, Methodology, Results, Limitations .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity results for this compound be resolved?
- Methodological Answer :
Validate Assay Conditions : Confirm compound stability in assay buffers via LC-MS.
Re-evaluate Computational Models : Adjust force fields or solvent parameters in molecular docking simulations.
Cross-Reference Literature : Identify discrepancies in similar compounds’ structure-activity relationships.
Document contradictions in a dedicated table (Table 3) with columns: Predicted Outcome, Experimental Result, Possible Bias Source .
Q. Which advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- ANOVA with Post-Hoc Tests : Compare toxicity across cell lines or exposure durations.
- Survival Analysis : Use Kaplan-Meier curves for longitudinal studies.
Include statistical software outputs (e.g., GraphPad Prism) in supplementary materials .
Q. What experimental designs are recommended for assessing this compound’s long-term stability under varying storage conditions?
- Methodological Answer :
Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; analyze degradation products via LC-MS.
Real-Time Monitoring : Store aliquots at -20°C, 4°C, and 25°C; assess purity monthly.
Present data in line graphs (Figure 1) with time (x-axis) vs. purity % (y-axis), error bars for SD .
Q. How can multi-omics approaches (e.g., proteomics, metabolomics) be integrated to study this compound’s mechanism of action?
- Methodological Answer :
- Experimental Workflow :
Treat cell lines with this compound and isolate proteins/metabolites.
Perform LC-MS/MS for proteomic profiling and GC-MS for metabolomics.
Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to identify enriched pathways.
- Data Integration : Create heatmaps (Figure 2) linking protein expression changes to metabolite shifts .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
